molecular formula C19H21ClN2O2 B2503147 2-(4-chlorophenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide CAS No. 1797083-52-3

2-(4-chlorophenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

Cat. No. B2503147
CAS RN: 1797083-52-3
M. Wt: 344.84
InChI Key: HQBXBSDENYFYCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic precursors like 4-chlorophenoxyacetic acid and various amines or amides. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, hydrazide formation, ring closure, and final substitution reactions . Similarly, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide is achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide . These methods provide a basis for the synthesis of the compound , suggesting that a similar approach could be employed.

Molecular Structure Analysis

The molecular structures of the compounds are characterized using spectroscopic methods such as IR, 1H-NMR, and MS. For example, the structure of N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide was confirmed using these techniques . The crystal structures of some derivatives, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, reveal the presence of intermolecular hydrogen bonds and halogen interactions . These findings are relevant for understanding the molecular conformation and potential interaction sites of the compound of interest.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of organic chemistry, including esterification, amide formation, and substitution reactions. The reaction conditions, such as temperature, time, and molar ratios, are optimized to achieve high yields . The reactivity of the chlorophenoxy group and the acetamide moiety is central to these syntheses, indicating that the compound would likely undergo similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds, such as solubility, melting points, and stability, are not explicitly discussed in the provided papers. However, the polarity and conformational preferences of similar compounds are studied using dipole moment measurements and quantum chemical calculations . These properties are crucial for understanding the behavior of the compound in biological systems and could be inferred for "2-(4-chlorophenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide" based on its structural analogs.

Scientific Research Applications

Antibacterial Activity

Research has identified several derivatives of chlorophenoxy acetamide, including those structurally related to "2-(4-chlorophenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide," showing moderate to good antibacterial activity against gram-positive and gram-negative bacteria. Synthesis and QSAR (Quantitative Structure-Activity Relationship) studies highlight the importance of substituent groups in enhancing the antibacterial efficacy of these compounds (Desai, Shah, Bhavsar, & Saxena, 2008). Further research on novel thiazolidinone and acetidinone derivatives, also sharing a core structure with the compound , supports these findings, showing their potential in fighting microbial infections (Mistry, Desai, & Intwala, 2009).

Potential as Pesticides

Derivatives of "this compound" have been characterized for their potential use as pesticides. New diffraction data for such derivatives, including N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, have been reported, underlining their significance in the development of novel pesticides (Olszewska, Tarasiuk, & Pikus, 2009).

Drug Design and Discovery

The synthesis and evaluation of novel anilidoquinoline derivatives, structurally related to "this compound," have shown significant therapeutic efficacy in treating diseases like Japanese encephalitis. These compounds exhibit antiviral and antiapoptotic effects, underscoring their potential in medicinal chemistry and drug development (Ghosh et al., 2008).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-15-8-10-18(11-9-15)24-14-19(23)21-13-17-7-4-12-22(17)16-5-2-1-3-6-16/h1-3,5-6,8-11,17H,4,7,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBXBSDENYFYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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